molecular formula C24H24Cl2N2O2 B605604 2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide CAS No. 1253226-93-5

2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide

Cat. No. B605604
M. Wt: 443.368
InChI Key: OZEZQEPCCWFFJQ-UHFFFAOYSA-N
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Description

AS1708727 is a novel Foxo1 inhibitor, exerting anti-diabetic and anti-hypertriglyceridemic effects by improving blood glucose and triglyceride metabolism at the gene expression level.

Scientific Research Applications

Anticancer and Antioxidant Properties

  • Anticancer Activity : A study by Sayed et al. (2021) explores the synthesis and characterization of new 5,6,7,8-tetrahydroisoquinolines, which share structural similarities with the compound . These compounds have been tested for their anticancer and antioxidant properties, providing insights into potential therapeutic applications (Sayed et al., 2021).

Structural and Fluorescence Properties

  • Structural Aspects and Properties : Karmakar et al. (2007) conducted a study on amide-containing isoquinoline derivatives, focusing on their structural aspects and properties. This research could provide a foundation for understanding the physical and chemical characteristics of similar compounds (Karmakar et al., 2007).

Synthesis Techniques and Applications

  • Synthesis and Characterization : Another study by Sayed et al. (2022) discusses the synthesis and characterization of certain tetrahydroisoquinolines. This research could be relevant for understanding the synthesis pathways and structural characterization of similar compounds (Sayed et al., 2022).

  • Preparation Techniques : Yang et al. (2014) discuss the preparation of Tetrahydroisoquinoline-3-ones, which could provide insights into the synthetic methods applicable to similar compounds (Yang et al., 2014).

  • Cyclization and Synthesis : The work by King (2007) on the cyclization of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to produce related compounds offers valuable insights into the chemical reactions and synthesis techniques relevant to similar isoquinoline compounds (King, 2007).

Antimicrobial Activity

  • Antimicrobial Screening : Desai et al. (2012) conducted a study on the antimicrobial screening of novel quinoline-thiazole derivatives, which could provide insights into the potential antimicrobial applications of similar compounds (Desai et al., 2012).

properties

IUPAC Name

2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O2/c1-28(23(29)13-16-5-2-3-6-16)21-10-9-20(25)19(24(21)26)15-30-22-8-4-7-17-14-27-12-11-18(17)22/h4,7-12,14,16H,2-3,5-6,13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEZQEPCCWFFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C(=C(C=C1)Cl)COC2=CC=CC3=C2C=CN=C3)Cl)C(=O)CC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 49787159

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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